molecular formula C9H7KO2 B096150 Potassium cinnamate CAS No. 16089-48-8

Potassium cinnamate

Cat. No.: B096150
CAS No.: 16089-48-8
M. Wt: 186.25 g/mol
InChI Key: IWHVCHNCTHGORM-UHDJGPCESA-M
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Description

Potassium cinnamate is the potassium salt of cinnamic acid, a naturally occurring compound found in the essential oils of cinnamon and other plants. It is known for its white monoclinic crystal structure and slightly cinnamon-like aroma.

Scientific Research Applications

Potassium cinnamate has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Potassium cinnamate, a derivative of cinnamic acid, primarily targets bacterial cells and fungal cells . It interacts with the cell membranes of these microorganisms, inhibiting their growth and reproduction . In fungi, it directly interacts with ergosterol present in the fungal plasma membrane .

Mode of Action

This compound exerts its antimicrobial effects by damaging the cell membranes of bacteria and fungi, disrupting their energy metabolism, and preventing biofilm formation . In fungi, it directly interacts with ergosterol, a component of the fungal plasma membrane . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

This compound is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial and fungal growth. By damaging cell membranes and disrupting energy metabolism, it prevents these microorganisms from reproducing and forming biofilms . This leads to the death of the microorganisms, thereby exerting an antimicrobial effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of cinnamic acid and its derivatives, which in turn can impact their antimicrobial activity . Additionally, the presence of other compounds can produce synergistic or additive effects, enhancing the antimicrobial efficacy of this compound .

Safety and Hazards

The safety data sheet for Potassium cinnamate suggests that it is for R&D use only and not for medicinal, household, or other use . In case of inhalation or skin contact, it is advised to move the victim to fresh air, give oxygen if breathing is difficult, and wash off with soap and plenty of water .

Future Directions

Research on Potassium cinnamate and its derivatives is ongoing. For instance, a study has reported the use of this compound to improve the crystallization and passivate defect for perovskite solar cell with efficiency exceeding 22% . This suggests potential applications in the field of renewable energy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium cinnamate can be synthesized through the neutralization of cinnamic acid with potassium hydroxide. The reaction typically involves dissolving cinnamic acid in an appropriate solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is stirred until the reaction is complete, and the resulting this compound is isolated by filtration and drying .

Industrial Production Methods: Industrial production of this compound often involves spray-drying or spray agglomeration techniques to produce a powdery product with improved flowability and dissolution rates. These methods are preferred over traditional crystallization processes, which are more complex and costly .

Chemical Reactions Analysis

Types of Reactions: Potassium cinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its solubility in water and its potential as a natural food preservative. Unlike cinnamic acid, which is less soluble in water, this compound can be easily incorporated into aqueous solutions, making it more versatile for various applications .

Properties

IUPAC Name

potassium;(E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHVCHNCTHGORM-UHDJGPCESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

621-82-9 (Parent)
Record name 2-Propenoic acid, 3-phenyl-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16089-48-8
Record name 2-Propenoic acid, 3-phenyl-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-phenyl-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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